8-Deoxy-11,13-dihydroxygrosheimin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

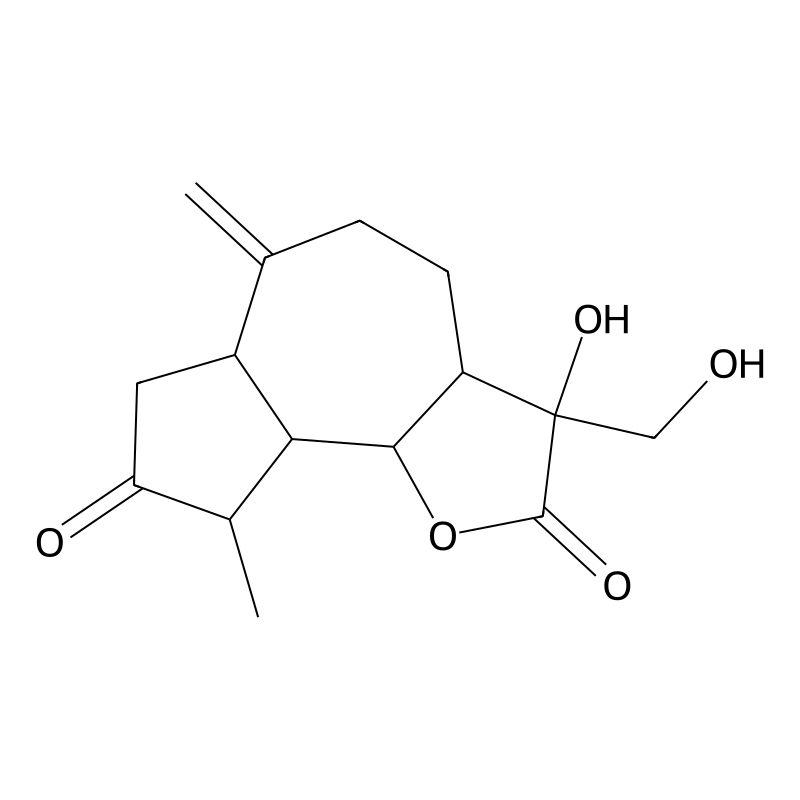

8-Deoxy-11,13-dihydroxygrosheimin is a compound classified as a guaianolide, which is a type of diterpene lactone. Its chemical structure is characterized by a gamma-lactone fused to a guaiane framework, specifically forming 3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-dodecahydroazuleno[4,5-b]furan-2,8-dione. The molecular formula for 8-Deoxy-11,13-dihydroxygrosheimin is , with an average molecular weight of approximately 280.3163 g/mol .

8-Deoxy-11,13-dihydroxygrosheimin exhibits notable biological activities. It has been linked to anti-inflammatory and antioxidant effects, which are beneficial in reducing oxidative stress and inflammation in various biological contexts. Studies suggest that it may enhance the antioxidant defense system within cells . Additionally, its structural characteristics allow it to interact with various biological targets, potentially influencing metabolic processes.

Synthesis of 8-Deoxy-11,13-dihydroxygrosheimin can be achieved through several methods typically involving extraction from natural sources such as the globe artichoke (Cynara scolymus) or through chemical synthesis from simpler organic compounds. The extraction process often involves solvent extraction followed by purification techniques such as chromatography to isolate the desired compound in sufficient purity for further studies .

The applications of 8-Deoxy-11,13-dihydroxygrosheimin are primarily found in the fields of pharmacology and nutrition. Its potential therapeutic effects make it a candidate for developing supplements aimed at reducing inflammation and oxidative stress. Moreover, its presence in food sources like artichokes highlights its nutritional importance and possible health benefits when consumed as part of a diet rich in phytochemicals .

Interaction studies have indicated that 8-Deoxy-11,13-dihydroxygrosheimin may interact with various cellular pathways. For instance, it has been shown to modulate signaling pathways related to insulin resistance and metabolic regulation in hepatocytes, suggesting its role in metabolic disorders such as Type 2 diabetes mellitus . Further research is needed to fully elucidate its mechanisms of action and potential interactions with other biomolecules.

Several compounds share structural similarities with 8-Deoxy-11,13-dihydroxygrosheimin. These include:

- Cynaropicrin: Another guaianolide known for its anti-inflammatory properties.

- Lactucin: A sesquiterpene lactone with documented antioxidant effects.

- Cynaratriol: Characterized by similar hydroxylation patterns but differing in the presence of specific functional groups.

Comparison TableCompound Structural Features Biological Activity Unique Aspects 8-Deoxy-11,13-dihydroxygrosheimin Gamma-lactone fused to guaiane Anti-inflammatory, antioxidant Unique hydroxylation pattern Cynaropicrin Contains additional functional groups Anti-inflammatory Stronger anti-inflammatory effects Lactucin Simple lactone structure Antioxidant Less complex than 8-Deoxy Cynaratriol Lacks C(8) hydroxyl group Antioxidant Similar but structurally distinct

| Compound | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 8-Deoxy-11,13-dihydroxygrosheimin | Gamma-lactone fused to guaiane | Anti-inflammatory, antioxidant | Unique hydroxylation pattern |

| Cynaropicrin | Contains additional functional groups | Anti-inflammatory | Stronger anti-inflammatory effects |

| Lactucin | Simple lactone structure | Antioxidant | Less complex than 8-Deoxy |

| Cynaratriol | Lacks C(8) hydroxyl group | Antioxidant | Similar but structurally distinct |

This comparison highlights the uniqueness of 8-Deoxy-11,13-dihydroxygrosheimin in terms of its specific structural features and potential biological activities that differentiate it from closely related compounds. Further research into these similarities and differences could enhance our understanding of their respective roles in health and disease management.

The discovery of 8-Deoxy-11,13-dihydroxygrosheimin emerged from systematic phytochemical investigations of Asteraceae family plants, particularly those containing grossheimin and related sesquiterpene lactones. The compound was first characterized through comprehensive spectroscopic analysis and structural elucidation techniques, establishing its unique position within the guaianolide subfamily. Initial identification efforts focused on distinguishing this compound from its parent molecule grossheimin, which has been extensively studied for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

The structural characterization revealed 8-Deoxy-11,13-dihydroxygrosheimin as a modified derivative of grossheimin, specifically lacking the characteristic hydroxyl group at position 8 while retaining hydroxyl functionalities at positions 11 and 13. This structural modification has significant implications for understanding structure-activity relationships within sesquiterpene lactones and provides insights into the metabolic pathways responsible for their biosynthesis in plant systems.

Taxonomic Classification within Sesquiterpene Lactones

8-Deoxy-11,13-dihydroxygrosheimin belongs to the class of organic compounds known as guaianolides and derivatives, which are characterized by their unique structural framework. These compounds represent a subset of sesquiterpene lactones featuring a gamma-lactone fused to a guaiane skeleton, forming the distinctive 3,6,9-trimethyl-azuleno[4,5-b]furan-2-one core structure or its derivatives. The taxonomic hierarchy places this compound within the broader category of terpene lactones, specifically under the prenol lipids class of lipids and lipid-like molecules.

The guaianolide classification is particularly significant as it encompasses a diverse array of bioactive natural products found predominantly in the Asteraceae family. The structural complexity of 8-Deoxy-11,13-dihydroxygrosheimin, characterized by multiple stereogenic centers and functional groups, exemplifies the sophisticated chemistry typical of this compound class. The presence of hydroxyl groups at specific positions, combined with the lactone functionality, contributes to the compound's unique chemical properties and potential biological activities.

Historical Significance in Phytochemical Research

The historical significance of 8-Deoxy-11,13-dihydroxygrosheimin in phytochemical research extends beyond its individual properties to encompass its role in advancing our understanding of sesquiterpene lactone biosynthesis and metabolism. The compound's discovery has contributed to the broader comprehension of how plants generate structural diversity within the sesquiterpene lactone family through selective modifications of core structures. Research investigations have demonstrated that modifications at specific positions, such as the deoxygenation at position 8, can significantly influence the biological activity profiles of these compounds.

The compound has served as a valuable model for structure-activity relationship studies, particularly in the context of understanding how specific functional group modifications affect biological activities. Studies comparing grossheimin derivatives have shown that structural modifications can modulate cytotoxic effects, with acetylated derivatives often displaying enhanced potency compared to parent molecules. This research has implications for drug discovery efforts and the development of semi-synthetic analogs with improved therapeutic profiles.

Relationship to Artichoke Phytochemistry

8-Deoxy-11,13-dihydroxygrosheimin's relationship to artichoke phytochemistry represents a crucial aspect of its biological and commercial significance. Artichoke (Cynara cardunculus) has been recognized as a rich source of bioactive sesquiterpene lactones, with these compounds contributing significantly to the plant's reported health benefits. The presence of 8-Deoxy-11,13-dihydroxygrosheimin in artichoke tissues, particularly in leaves, adds to the complex phytochemical profile that includes polyphenols, flavonoids, and other sesquiterpene lactones.

Research has revealed that artichoke contains a diverse array of sesquiterpene lactones, with metabolomic studies identifying 123 different sesquiterpene lactones in various cultivars. The presence of 8-Deoxy-11,13-dihydroxygrosheimin within this complex mixture suggests its potential contribution to artichoke's documented biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The compound's identification in artichoke has also facilitated efforts to develop standardized extracts and assess the variability of bioactive compounds across different artichoke varieties and growing conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₅ |

| Molecular Weight (g/mol) | 280.32 |

| Exact Molecular Weight (g/mol) | 280.13107375 |

| Heavy Atom Molecular Weight (g/mol) | 260.16 |

| CAS Registry Number | 83551-03-5 |

| PubChem CID | 5260103 |

| ChEBI ID | CHEBI:168729 |

| HMDB ID | HMDB0041144 |

| InChI Key | XJUFXNXZZRHROZ-UHFFFAOYSA-N |

| Total Atom Count | 40 |

| Heavy Atom Count | 20 |

| Carbon Atoms | 15 |

| Hydrogen Atoms | 20 |

| Oxygen Atoms | 5 |

| Nitrogen Atoms | 0 |

The compound demonstrates specific structural parameters including three total rings, all of which are aliphatic and saturated [5]. The molecule possesses one rotatable bond and eighteen rigid bonds, indicating a highly constrained molecular architecture [5]. The hydrogen bonding capacity includes five hydrogen bond acceptors and two hydrogen bond donors, reflecting the presence of multiple oxygen-containing functional groups [5].

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for 8-Deoxy-11,13-dihydroxygrosheimin follows systematic naming conventions for complex polycyclic sesquiterpene lactones [2] [7] [8]. The primary IUPAC name is 3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-dodecahydroazuleno[4,5-b]furan-2,8-dione [2] [7] [15].

Alternative IUPAC nomenclature includes 3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione, which explicitly details the degree of hydrogenation in the azuleno ring system [1] [3]. A third systematic name, Octahydro-3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methyleneazuleno[4,5-b]furan-2,8(3H,4H)-dione, emphasizes the octahydro nature of the core structure [7].

Table 2: IUPAC Nomenclature and Systematic Naming

| Naming System | Full Chemical Name |

|---|---|

| IUPAC Name (Primary) | 3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-dodecahydroazuleno[4,5-b]furan-2,8-dione |

| IUPAC Name (Alternative 1) | 3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione |

| IUPAC Name (Alternative 2) | Octahydro-3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methyleneazuleno[4,5-b]furan-2,8(3H,4H)-dione |

| Traditional Name | 11,13-Dihydroxy-3-oxo-10(14)guaien-12,6-olide |

| Systematic Name | 8-Deoxy-11,13-dihydroxygrosheimin |

Stereochemistry and Conformational Analysis

8-Deoxy-11,13-dihydroxygrosheimin exhibits complex stereochemistry characteristic of guaianolide sesquiterpene lactones, featuring a cis-fused 5,7 ring system that determines the overall molecular architecture [10] [13]. The compound belongs to the 6,12-guaianolide structural class, indicating the gamma-lactone ring spans from carbon-6 to carbon-12 [26]. The stereochemical configuration at key positions significantly influences both the three-dimensional structure and biological activity of the molecule [13] [25].

The ring junction stereochemistry adopts a cis-fused arrangement between the five-membered and seven-membered rings, with specific configurations at critical stereocenters [10] [13]. The C-1 position exhibits β-configuration, while the C-5 position demonstrates α-configuration, consistent with guaianolide family members [10]. The lactone ring fusion maintains a trans-lactone orientation, presenting the pharmacophoric γ-lactone in an accessible conformation [13].

Table 6: Stereochemistry and Conformational Analysis

| Stereochemical Feature | Configuration Type | Conformational Impact |

|---|---|---|

| Ring Junction Stereochemistry | cis-fused 5,7 ring system | Determines overall molecular shape |

| C-1 Configuration | β-configuration | Affects biological activity |

| C-5 Configuration | α-configuration | Influences ring conformation |

| C-6 Configuration | β-configuration | Controls lactone accessibility |

| C-9 Configuration | β-configuration | Methyl substituent orientation |

| C-10 Configuration | α-configuration | Quaternary center rigidity |

| C-11 Configuration | tertiary alcohol | Hydrogen bonding capability |

| Lactone Ring Fusion | trans-lactone orientation | Pharmacophore presentation |

The conformational analysis reveals that 8-Deoxy-11,13-dihydroxygrosheimin possesses multiple undefined stereocenters, which prevents computational generation of three-dimensional conformers in standard chemical databases [1] [3]. This structural complexity reflects the highly substituted nature of the guaianolide framework and the presence of multiple chiral centers throughout the molecule [12] [14]. The rigid tricyclic scaffold constrains molecular flexibility, with eighteen rigid bonds contributing to the overall conformational stability [5].

Functional Group Characterization

8-Deoxy-11,13-dihydroxygrosheimin contains several distinct functional groups that collectively define its chemical reactivity and biological properties [2] [15] [16]. The gamma-lactone moiety represents the most significant pharmacophoric element, spanning from carbon-12 to carbon-6 in the 6,12-guaianolide arrangement [1] [2] [26]. This alpha,beta-unsaturated lactone system serves as an essential structural feature for biological activity among sesquiterpene lactones [16] [29].

The compound possesses a tertiary alcohol at the C-11 position, providing hydrogen bonding capability and contributing to the overall polarity of the molecule [2] [7]. Additionally, a primary alcohol group exists as part of the hydroxymethyl substituent at the C-11 position, further enhancing the hydrogen bonding potential [1] [2]. A ketone functional group at the C-8 position contributes electrophilic character to the molecular framework [2] [4].

Table 4: Functional Group Characterization of 8-Deoxy-11,13-dihydroxygrosheimin

| Functional Group | Position in Structure | Chemical Formula Contribution | Pharmacophoric Significance |

|---|---|---|---|

| γ-Lactone (gamma-lactone) | C-12 to C-6 (6,12-guaianolide) | C₄H₃O₂ | Essential for biological activity; α,β-unsaturated system |

| Tertiary Alcohol | C-11 position | COH | Hydrogen bonding capability |

| Primary Alcohol | C-13 position (hydroxymethyl) | CH₂OH | Hydrogen bonding capability |

| Ketone | C-8 position | CO | Electrophilic center |

| Methylidene (Exocyclic Double Bond) | C-6 position | CH₂ | Michael acceptor site |

| Azuleno[4,5-b]furan Core | Tricyclic core structure | C₁₂H₁₃ | Rigid scaffold structure |

| Methyl Substituent | C-9 position | CH₃ | Hydrophobic interaction |

| Hydroxymethyl Group | C-11 substituent | CH₂OH | Polar interaction site |

The exocyclic methylidene double bond at the C-6 position functions as a Michael acceptor site, potentially facilitating covalent interactions with biological nucleophiles [16] [17]. The azuleno[4,5-b]furan core provides the rigid tricyclic scaffold essential for maintaining the three-dimensional architecture of the guaianolide framework [2] [15]. The methyl substituent at the C-9 position contributes hydrophobic character, while the hydroxymethyl group at C-11 serves as an additional polar interaction site [1] [2].

Structural Comparison with Parent Compound Grosheimin

8-Deoxy-11,13-dihydroxygrosheimin represents a structurally modified derivative of the parent compound grosheimin, with significant differences in functional group composition and molecular weight [18] [19] [24]. Grosheimin possesses the molecular formula C₁₅H₁₈O₄ and a molecular weight of 262.30 grams per mole, compared to the C₁₅H₂₀O₅ formula and 280.32 grams per mole weight of its derivative [18] [19].

The primary structural difference involves the presence of two hydroxyl groups at positions 11 and 13 in 8-Deoxy-11,13-dihydroxygrosheimin, which are absent in the parent grosheimin structure [18] [24]. Conversely, grosheimin contains a carbonyl group at the C-8 position and features exocyclic double bonds at positions 3 and 6, distinguishing it from the derivative compound [18] [20]. The "8-Deoxy" designation in the derivative name specifically indicates the absence of the C-8 carbonyl functionality present in grosheimin [24].

Table 3: Structural Comparison with Parent Compound Grosheimin

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Functional Groups |

|---|---|---|---|---|

| 8-Deoxy-11,13-dihydroxygrosheimin | C₁₅H₂₀O₅ | 280.32 | Contains two hydroxyl groups at positions 11 and 13; lacks C-8 carbonyl | γ-lactone, tertiary alcohol, primary alcohol, ketone, alkene |

| Grosheimin (Parent Compound) | C₁₅H₁₈O₄ | 262.30 | Contains C-8 carbonyl; has double bonds at positions 3 and 6 | γ-lactone, secondary alcohol, two alkenes, ketone |

Both compounds share the fundamental guaianolide scaffold with the characteristic gamma-lactone ring system, maintaining the essential tricyclic framework [18] [26]. However, the hydroxylation pattern in 8-Deoxy-11,13-dihydroxygrosheimin significantly alters the polarity and potential hydrogen bonding interactions compared to the parent grosheimin [18] [19]. The molecular weight increase of 18.02 grams per mole in the derivative corresponds precisely to the addition of one H₂O equivalent, reflecting the hydroxylation modifications [18] [19].

Structural Relationship to Other Guaianolides

8-Deoxy-11,13-dihydroxygrosheimin belongs to the extensive guaianolide family of sesquiterpene lactones, sharing structural similarities with numerous related compounds while maintaining distinct functional group patterns [26] [27] [29]. The compound exhibits the characteristic 6,12-guaianolide architecture found in related family members, including cynaropicrin, ludartin, achalensolide, and arglabin [26] [29] [30].

Cynaropicrin, another prominent guaianolide from artichoke sources, possesses the molecular formula C₁₉H₂₂O₆ and features a tiglate ester side chain with multiple hydroxyl groups, distinguishing it from the simpler hydroxylation pattern in 8-Deoxy-11,13-dihydroxygrosheimin [29] [30] [31]. Ludartin and achalensolide, both with the molecular formula C₁₅H₁₈O₄, demonstrate hydroxyl substitution at the C-3 position and exocyclic double bonds, contrasting with the C-11 and C-13 hydroxylation pattern of 8-Deoxy-11,13-dihydroxygrosheimin [17] [34].

Table 5: Structural Relationship to Other Guaianolides

| Compound Name | Molecular Formula | Guaianolide Type | Key Distinguishing Features | Natural Source |

|---|---|---|---|---|

| 8-Deoxy-11,13-dihydroxygrosheimin | C₁₅H₂₀O₅ | 6,12-Guaianolide | Two hydroxyl groups at C-11,13; no C-8 carbonyl | Cynara scolymus (Artichoke) |

| Cynaropicrin | C₁₉H₂₂O₆ | 6,12-Guaianolide | Tiglate ester side chain; multiple hydroxyl groups | Cynara scolymus (Artichoke) |

| Grosheimin | C₁₅H₁₈O₄ | 6,12-Guaianolide | Parent compound; C-8 carbonyl; exocyclic double bonds | Cynara scolymus (Artichoke) |

| Ludartin | C₁₅H₁₈O₄ | 6,12-Guaianolide | Hydroxyl at C-3; exocyclic double bond at C-6 | Artemisia ludoviciana |

| Achalensolide | C₁₅H₁₈O₄ | 6,12-Guaianolide | Similar to ludartin; different stereochemistry | Achillea species |

| Arglabin | C₁₅H₁₈O₂ | 6,12-Guaianolide | Simplified structure; fewer functional groups | Artemisia glabella |

The structural relationships among guaianolides reflect their common biosynthetic origin from germacrene precursors, with subsequent enzymatic modifications producing the diverse array of functional group patterns observed across family members [29] [31]. The alpha-methylene-gamma-butyrolactone moiety remains conserved across most guaianolides, serving as the primary pharmacophoric element responsible for biological activity [29] [30]. The specific hydroxylation pattern in 8-Deoxy-11,13-dihydroxygrosheimin distinguishes it from other family members and potentially influences its unique chemical and biological properties [24] [25].